molecular formula C19H18FN3O3S2 B2967294 N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 896675-69-7

N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2967294
CAS RN: 896675-69-7
M. Wt: 419.49
InChI Key: LEBYMZSTMCUKDX-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as GSK2334470, is a potent and selective inhibitor of the protein kinase B (PKB) signaling pathway. This compound has shown promising results in preclinical studies and has the potential to be used in the treatment of various diseases, including cancer, diabetes, and cardiovascular disorders.

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the effectiveness of derivatives of the benzothiazole class in combating antimicrobial resistance, a pressing global health issue. Specifically, compounds synthesized from N-(benzo[d]thiazol-2-yl)-2-chloroacetamide/bromopropanamide and 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have shown promising activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains. This indicates the compound's potential in developing new antimicrobial agents to tackle resistant bacteria (Anuse et al., 2019).

Antituberculosis Activity

Derivatives of the compound have been identified as potent inhibitors of Mycobacterium tuberculosis GyrB ATPase, showing activity against both Mycobacterium smegmatis and Mycobacterium tuberculosis. This suggests their potential utility in treating tuberculosis, highlighting a novel approach to addressing this infectious disease (Jeankumar et al., 2013).

Potential Antipsychotic Properties

The compound and its derivatives have been evaluated for their dopamine D2, serotonin 5-HT1A, and 5-HT2A receptor properties, suggesting their potential as antipsychotic agents. Compounds exhibiting potent activities across these receptors with minimal side effects propose a promising avenue for developing new antipsychotic medications (Yang et al., 2016).

Anticancer Activity

Studies involving novel fluoro-substituted compounds, including derivatives of benzothiazole, have shown anticancer activity against lung cancer cell lines. This points to the compound's potential utility in designing new anticancer agents, particularly for lung cancer treatment (Hammam et al., 2005).

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S2/c20-15-5-4-6-16-17(15)21-19(27-16)22-18(24)13-7-9-14(10-8-13)28(25,26)23-11-2-1-3-12-23/h4-10H,1-3,11-12H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBYMZSTMCUKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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